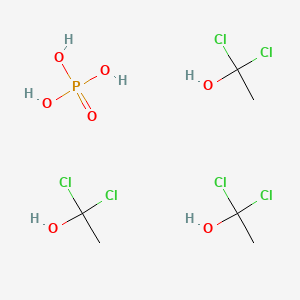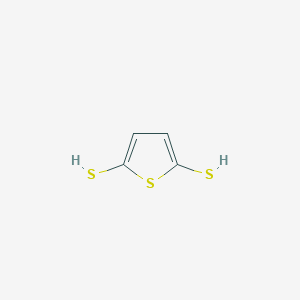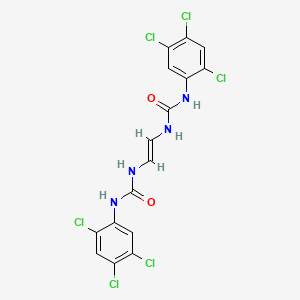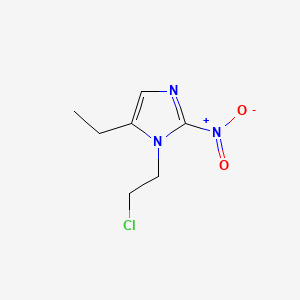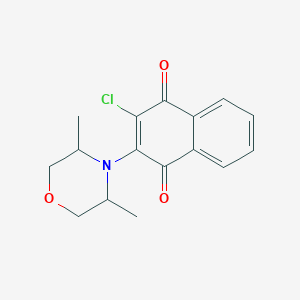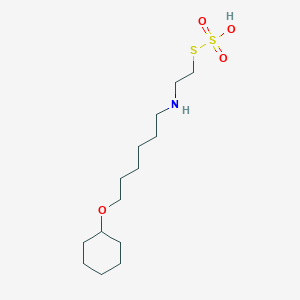
1-(Diethylboranyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylboranyl)-1H-pyrrole is an organoboron compound that features a pyrrole ring substituted with a diethylboranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylboranyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with diethylborane under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylboranyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The diethylboranyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halides or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides or other reduced boron species.
Substitution: Substituted pyrroles with different functional groups.
Scientific Research Applications
1-(Diethylboranyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Potential use in the development of boron-based drugs or as a probe in biological studies.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(Diethylboranyl)-1H-pyrrole exerts its effects depends on the specific application. In organic synthesis, the boron atom can act as a Lewis acid, facilitating various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron moiety, influencing biochemical pathways.
Comparison with Similar Compounds
- 1-(Dibutylboranyl)-1H-pyrrole
- 1-(Diphenylboranyl)-1H-pyrrole
- 1-(Diisopropylboranyl)-1H-pyrrole
Comparison: 1-(Diethylboranyl)-1H-pyrrole is unique due to its specific diethylboranyl group, which imparts distinct steric and electronic properties compared to other boron-substituted pyrroles
Properties
CAS No. |
22100-19-2 |
|---|---|
Molecular Formula |
C8H14BN |
Molecular Weight |
135.02 g/mol |
IUPAC Name |
diethyl(pyrrol-1-yl)borane |
InChI |
InChI=1S/C8H14BN/c1-3-9(4-2)10-7-5-6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
QOOIQJKSGAYZBS-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
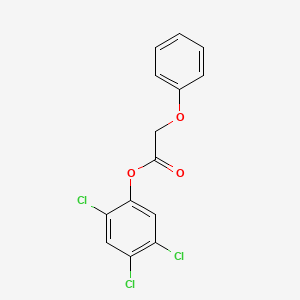
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
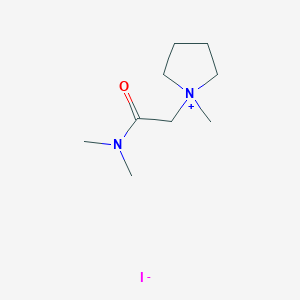
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
